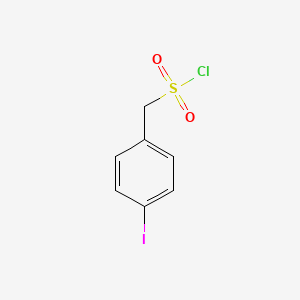

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

Descripción general

Descripción

“Methyl 3-bromo-5-fluoro-4-hydroxybenzoate” is a chemical compound . It has been used as a reactant in the preparation of selective inhibitors .

Synthesis Analysis

In an unsymmetrical Ullman reaction, “Methyl 3-bromo-5-fluoro-4-hydroxybenzoate” was used along with methyl 5-bromovanillate (II) to yield all the three possible dicarbomethoxy-dibenzo-pdioxms .Molecular Structure Analysis

The molecular formula of “Methyl 3-bromo-5-fluoro-4-hydroxybenzoate” is C8H6BrFO3 . The InChI code is 1S/C8H6BrFO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 .Physical And Chemical Properties Analysis

“Methyl 3-bromo-5-fluoro-4-hydroxybenzoate” is a solid at room temperature . The molecular weight is 249.03 .Aplicaciones Científicas De Investigación

Crystallographic Analysis and Theoretical Calculations

Methyl 4-hydroxybenzoate, known as methyl paraben, is commonly used as an anti-microbial agent in cosmetics, personal-care products, and as a food preservative. A study examined the crystal structure of methyl 4-hydroxybenzoate at 120 K, revealing a 3D framework formed by three molecules through extensive intermolecular hydrogen bonding. Hirshfeld surface analysis was used to evaluate intermolecular interactions and crystal packing. Furthermore, the study included computational calculations using quantum mechanical methods, correlating experimental FT-IR spectrum with computed vibrational spectra. This analysis provides insights into the molecular determinants of the pharmaceutical activity of methyl 4-hydroxybenzoate (Sharfalddin et al., 2020).

Applications in Microbial Degradation

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate and its derivatives can be part of microbial degradation pathways. A study investigated the degradation of m-cresol in a methanogenic consortium, introducing 6-Fluoro-3-methylphenol and 3-fluorobenzoic acid. This resulted in the formation of various metabolites, including 4-hydroxybenzoic acid and benzoic acid, outlining a proposed degradation pathway. The study highlights the microbial conversion of these compounds to methane, suggesting a role in methanogenic degradation processes (Londry & Fedorak, 1993).

Sensing and Imaging Applications

Methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate was synthesized and studied for its selective and sensitive detection of Al3+ ions. The compound exhibited a large Stokes shift, minimizing the self-quenching effect, and potential use as a bio-imaging fluorescent probe to detect Al3+ in human cervical HeLa cancer cell lines. This application suggests its utility in selective sensing and bio-imaging applications (Ye et al., 2014).

Enzymatic Transformation Studies

A study on 3-Hydroxybenzoate 4-hydroxylase from Pseudomonas testosteroni revealed its role in catalyzing the transformation of 3-hydroxybenzoate to protocatechuate. The enzyme, a flavoprotein (FAD), shows interaction with several analogues of 3-hydroxybenzoate, suggesting its potential in enzymatic transformation studies and biotechnological applications (Michalover et al., 1973).

Mecanismo De Acción

Mode of Action

The mode of action of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate involves its interaction with its targets, leading to changes in cellular processes. The compound’s bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s interaction with its targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and interaction with its targets .

Propiedades

IUPAC Name |

methyl 3-bromo-5-fluoro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXIMTUXBDBVOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,2-D]pyrimidine-4-carboxylic acid](/img/structure/B1398758.png)

![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1398759.png)

![2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1398770.png)

![3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1398775.png)

![4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398777.png)